RIPK3-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

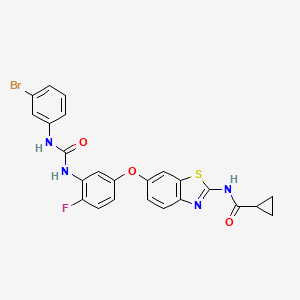

Molecular Formula |

C24H18BrFN4O3S |

|---|---|

Molecular Weight |

541.4 g/mol |

IUPAC Name |

N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31) |

InChI Key |

RIVQMLWSKYAVFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

RIPK3-IN-4: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway driven by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The kinase activity of RIPK3 is a central node in this pathway, making it an attractive therapeutic target for diseases driven by excessive necroptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of RIPK3-IN-4 (also known as Compound 42), a novel and specific inhibitor of RIPK3.

Core Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets the kinase activity of RIPK3, thereby blocking the necroptosis signaling cascade. Its mechanism of action is centered on the specific interaction with the ATP-binding pocket of RIPK3.

Molecular Interaction:

Through molecular docking and site-directed mutagenesis studies, this compound has been shown to form two crucial hydrogen bonds with the amino acid residues Threonine 94 (Thr94) and Serine 146 (Ser146) within the kinase domain of RIPK3.[1] This binding competitively inhibits the binding of ATP, which is essential for the autophosphorylation and activation of RIPK3.

Downstream Effects:

By inhibiting RIPK3 kinase activity, this compound prevents the subsequent phosphorylation of MLKL, the key executioner protein in the necroptosis pathway.[1] This inhibition of MLKL phosphorylation prevents its oligomerization and translocation to the plasma membrane, ultimately blocking the membrane rupture and lytic cell death characteristic of necroptosis. The inhibitory effect of this compound has been demonstrated to reduce cell damage, necroptosis, and inflammatory responses in various in vitro and in vivo models.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the necroptosis signaling pathway and the specific point of intervention by this compound.

References

The Function of RIPK3-IN-4: A Technical Guide to a Novel Necroptosis Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of RIPK3-IN-4 (also known as Compound 42 or Cpd-42), a novel and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of necroptosis and the therapeutic potential of RIPK3 inhibition. Herein, we detail the function, mechanism of action, and experimental validation of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Function and Mechanism of Action

This compound is a potent small molecule inhibitor that specifically targets the kinase activity of RIPK3, a crucial mediator of necroptosis. Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, leading to a pro-inflammatory response. This compound functions by directly binding to the kinase domain of RIPK3, preventing its phosphorylation and subsequent activation. This inhibitory action blocks the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), thereby halting the execution of the necroptotic pathway.

Studies have demonstrated that this compound effectively reduces cell damage, mitigates inflammatory responses, and protects against necroptosis in various in vitro and in vivo models of acute kidney injury.[1][2] The mechanism of inhibition involves the formation of key hydrogen bonds with residues Thr94 and Ser146 within the ATP-binding pocket of RIPK3, which competitively inhibits the binding of ATP and prevents the kinase from adopting its active conformation.

Quantitative Data

| Experimental Model | Treatment | Readout | Result | Reference |

| Human proximal tubule epithelial cells (HK-2) | Cisplatin-induced injury | Cell Viability (MTT assay) | Increased cell viability with Cpd-42 treatment. | [2] |

| Human proximal tubule epithelial cells (HK-2) | Hypoxia/re-oxygenation (H/R) | Cell Viability (MTT assay) | Increased cell viability with Cpd-42 treatment. | [2] |

| Human proximal tubule epithelial cells (HK-2) | Cisplatin-induced injury | p-RIPK3 and p-MLKL levels | Reduced phosphorylation of RIPK3 and MLKL. | [2] |

| Mouse model of acute kidney injury | Cisplatin-induced injury | Blood Urea Nitrogen (BUN) and Creatinine | Reduced levels of BUN and creatinine with Cpd-42 treatment. | [2] |

| Mouse model of acute kidney injury | Ischemia/reperfusion (I/R) | Blood Urea Nitrogen (BUN) and Creatinine | Reduced levels of BUN and creatinine with Cpd-42 treatment. | [2] |

| Mouse model of CaOx nephrocalcinosis | Glyoxylate-induced | Renal crystal deposition | Reduced crystal deposition with Cpd-42 treatment. | [3] |

Signaling Pathway

The following diagram illustrates the necroptosis signaling pathway and the point of intervention for this compound.

Caption: Necroptosis signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's function.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the protective effect of this compound against necroptotic stimuli in a cell-based model.

References

- 1. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

RIPK3-IN-4: A Chemical Probe for Receptor-Interacting Protein Kinase 3

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in a growing number of pathological conditions, including inflammatory diseases, ischemia-reperfusion injury, and cancer. The development of potent and selective chemical probes for RIPK3 is essential for dissecting its complex biology and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of RIPK3-IN-4 (also known as Compound 42), a novel and potent inhibitor of RIPK3, positioning it as a valuable tool for studying RIPK3-mediated necroptosis.

This compound: Overview and Mechanism of Action

This compound is a small molecule inhibitor designed to target the kinase activity of RIPK3. By inhibiting RIPK3, this compound effectively blocks the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), a key event in the execution of necroptosis.[1][2][3] This inhibitory action prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby averting lytic cell death.[2] Studies have demonstrated that this compound alleviates acute kidney injury in preclinical models by specifically targeting RIPK3-mediated necroptosis.[1][2][3] Molecular docking studies suggest that this compound interacts with key residues within the ATP-binding pocket of RIPK3, including Thr94 and Ser146, through the formation of hydrogen bonds.[1][2][3]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing insights into its cellular activity.

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Assay Conditions | Value | Reference(s) |

| EC50 (Anti-necroptotic activity) | HT-29 | Inhibition of TNF-α/SM-164/Z-VAD-fmk-induced necroptosis after 12 hours, measured by CellTiter-Glo. | 0.44 µM | [4] |

| CC50 (Cytotoxicity) | HT-29 | Measured after 12 hours by CellTiter-Glo Luminescent Cell Viability Assay. | > 50 µM | [4] |

Note: Comprehensive biochemical IC50/Ki values against RIPK3 and data from a broad kinase selectivity panel for this compound are not yet publicly available in the reviewed literature. Such data would be crucial for a complete assessment of its potency and selectivity as a chemical probe.

Signaling Pathways and Experimental Workflows

The Necroptosis Signaling Pathway

The following diagram illustrates the canonical necroptosis signaling pathway, highlighting the central role of RIPK3 and the point of inhibition by this compound.

Caption: The RIPK3-mediated necroptosis signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical workflow for the characterization of a RIPK3 inhibitor like this compound.

Caption: A logical workflow for the comprehensive characterization of a RIPK3 chemical probe.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro RIPK3 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from a general method for assessing kinase activity.[5][6][7]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant human RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test compounds)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add recombinant human RIPK3 protein to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP substrate to each well. The final concentrations should be optimized but are typically in the range of 10-50 µM for ATP and 10-20 µM for MBP.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for assessing target engagement in cells.[8][9][10][11][12]

Objective: To confirm the direct binding of this compound to RIPK3 in a cellular context.

Materials:

-

Cell line expressing endogenous RIPK3 (e.g., HK-2, HT-29)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Equipment for Western blotting

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for 1-2 hours in the cell culture incubator.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by a cooling step to room temperature.

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble RIPK3 in each sample by Western blotting using a specific anti-RIPK3 antibody.

-

Quantify the band intensities and plot the percentage of soluble RIPK3 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blotting for Phosphorylated RIPK3 and MLKL

This protocol provides a general method for detecting the phosphorylation status of key necroptosis proteins.[13][14][15][16]

Objective: To assess the effect of this compound on the phosphorylation of RIPK3 and its substrate MLKL in cells undergoing necroptosis.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, HK-2)

-

Necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, and z-VAD-fmk for HT-29; cisplatin or hypoxia/reoxygenation for HK-2)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis using the appropriate stimuli for a specified duration (e.g., 4-8 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the inhibitory effect of this compound.

In Vivo Models of Acute Kidney Injury (AKI)

The following are generalized protocols for cisplatin-induced and ischemia-reperfusion-induced AKI in mice, as described in the literature.[1][17][18][19][20][21][22][23][24]

4.4.1. Cisplatin-Induced AKI

Objective: To evaluate the protective effect of this compound in a mouse model of chemotherapy-induced nephrotoxicity.

Procedure:

-

Use male C57BL/6 mice (6-8 weeks old).

-

Administer this compound (e.g., 3, 6, or 12 mg/kg) or vehicle orally once daily for a specified number of days.

-

On a designated day, induce AKI by a single intraperitoneal injection of cisplatin (e.g., 10-20 mg/kg).

-

Continue the daily administration of this compound or vehicle.

-

Monitor the mice for signs of toxicity and record body weight daily.

-

At the end of the experiment (e.g., 72 hours after cisplatin injection), collect blood samples for the measurement of serum creatinine and blood urea nitrogen (BUN) levels.

-

Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E and PAS staining) and Western blotting to assess markers of necroptosis and inflammation.

4.4.2. Ischemia-Reperfusion (I/R)-Induced AKI

Objective: To assess the efficacy of this compound in a mouse model of ischemic kidney injury.

Procedure:

-

Use male C57BL/6 mice (6-8 weeks old).

-

Anesthetize the mice.

-

Perform a midline or flank incision to expose the renal pedicles.

-

Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specific duration (e.g., 25-30 minutes). Body temperature should be maintained at 37°C during the procedure.

-

Remove the clamps to allow reperfusion.

-

Administer this compound or vehicle (e.g., orally or intraperitoneally) at a specified time point (e.g., just before reperfusion).

-

Close the incision and allow the mice to recover.

-

At a predetermined time point after reperfusion (e.g., 24 or 48 hours), collect blood and kidney samples for analysis as described in the cisplatin-induced AKI model.

Conclusion

This compound has emerged as a valuable chemical probe for the study of RIPK3-mediated necroptosis. Its demonstrated cellular activity and in vivo efficacy in a disease model underscore its potential as a tool for both basic research and preclinical studies. This technical guide provides a foundational understanding of this compound, including its mechanism of action, available quantitative data, and detailed protocols for its characterization. Further studies to fully delineate its biochemical potency and kinase selectivity will solidify its position as a highly specific and potent chemical probe for RIPK3.

References

- 1. Mouse model of ischemic acute kidney injury: technical notes and tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Video: Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Unilateral Renal Ischemia-Reperfusion as a Robust Model for Acute to Chronic Kidney Injury in Mice | PLOS One [journals.plos.org]

- 21. karger.com [karger.com]

- 22. Cisplatin-Induced Acute Kidney Injury Mouse Model [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. "Developing a more clinically-relevant mouse model of cisplatin-induced" by Cierra N. Sharp [ir.library.louisville.edu]

An In-Depth Technical Guide to the Discovery and Synthesis of RIPK3-IN-4: A Novel Inhibitor of Necroptotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. At the heart of this pathway lies Receptor-Interacting Protein Kinase 3 (RIPK3), a serine/threonine kinase that acts as a key executioner of necroptotic cell death. The development of small molecule inhibitors targeting RIPK3 is a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of RIPK3-IN-4 (also known as Compound 42), a novel and potent inhibitor of RIPK3. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in its study.

Introduction to RIPK3 and Necroptosis

Necroptosis is a form of programmed cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and is orchestrated by a core signaling complex known as the necrosome.

The formation of the necrosome is initiated by various stimuli, including death receptor ligands (e.g., TNF-α), toll-like receptor (TLR) activation, and viral infections. A key event in necroptosis is the interaction between Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 through their respective RIP homotypic interaction motifs (RHIMs). This interaction leads to the phosphorylation and activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the mixed lineage kinase domain-like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

Given its central role in executing necroptosis, RIPK3 has become an attractive therapeutic target for a range of diseases where necroptosis is implicated. The development of selective RIPK3 inhibitors offers the potential to mitigate the detrimental effects of uncontrolled necroptotic cell death.

Discovery of this compound (Compound 42)

This compound (Compound 42) was identified through a structure-based drug design approach aimed at developing potent and selective RIPK3 inhibitors. The initial efforts focused on optimizing existing scaffolds of known RIPK3 inhibitors. Through systematic structural modifications and evaluation of structure-activity relationships, a series of analogues were synthesized and screened for their ability to inhibit RIPK3-mediated necroptosis.

Compound 42 emerged as a lead candidate due to its potent inhibitory activity against RIPK3 and its high selectivity over other kinases, including the closely related RIPK1.[1] Further studies demonstrated its efficacy in cellular and in vivo models of necroptosis-driven pathologies, such as acute kidney injury.[2]

Synthesis of this compound

The synthesis of this compound (Compound 42) is a multi-step process that involves the construction of a core heterocyclic scaffold followed by the introduction of key functional groups that contribute to its binding affinity and selectivity for RIPK3. The synthesis is based on the structural optimization of TAK-632 analogues.[1] While the full detailed synthesis protocol is proprietary, the general scheme involves the following key transformations:

-

Formation of the Core Scaffold: This typically involves the condensation of substituted anilines and other reagents to form the central benzo[d]thiazol moiety.

-

Introduction of the Phenoxy Linker: A crucial step is the etherification of the core scaffold with a substituted phenol, which positions the molecule correctly within the ATP-binding pocket of RIPK3.

-

Amide Bond Formation: The final step involves the coupling of an appropriate carboxylic acid to an amino group on the phenoxy ring, a modification that was found to be critical for potent anti-necroptotic activity.[1]

A detailed, step-by-step synthesis protocol is not publicly available in the provided search results. The information above is a generalized description based on the discovery of similar compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Activity of this compound and Reference Compounds

| Compound | Target | Assay Type | IC50 / EC50 / Kd | Selectivity | Reference |

| This compound (Cpd-42) | RIPK3 | Anti-necroptotic activity | Not specified | >60-fold vs. RIPK1 | [1] |

| GSK'872 | RIPK3 | Kinase Assay | Not specified | Selective for RIPK3 | [3] |

| Zharp-99 | RIPK3 | Kinase Assay | Kd = 1.35 nM | Selective for RIPK3 | [4] |

| Compound 37 | RIPK3 | Binding Affinity | Kd = 14 nM | No observable affinity to RIPK1 | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| Cisplatin-induced acute kidney injury | This compound (Cpd-42) | Not specified | Alleviated kidney injury, reduced necroptosis and inflammation | [2] |

| Ischemia/reperfusion-induced acute kidney injury | This compound (Cpd-42) | Not specified | Alleviated kidney injury | [2] |

| TNF-induced systemic inflammatory response syndrome | Compound 42 | 5 mg/kg | Significantly protected mice from hypothermia and death | [1] |

Table 3: Pharmacokinetic Properties of Compound 42 (in rats)

| Parameter | Value | Reference |

| Oral Bioavailability | 25.2% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

Test compound (e.g., this compound)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Incubate the recombinant human RIPK3 protein with the test compound or DMSO (vehicle control) in the kinase assay buffer for a specified period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to the reaction wells.

-

Allow the reaction to proceed for a defined time (e.g., 2 hours) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which measures luminescence.

-

The kinase activity is calculated based on the luminescence signal, and the inhibitory effect of the compound is determined by comparing the activity in the presence of the compound to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to its target protein (RIPK3) within intact cells.

Materials:

-

Cells expressing RIPK3 (e.g., HK-2 cells)

-

Test compound (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies against RIPK3 and a loading control (e.g., GAPDH)

-

Western blot reagents and equipment

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time to allow for cell penetration and target binding.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

-

Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.

-

Analyze the amount of soluble RIPK3 in the supernatant at each temperature by Western blotting using an anti-RIPK3 antibody.

-

A ligand-bound protein is typically more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein. This thermal shift indicates target engagement.

In Vivo Cisplatin-Induced Acute Kidney Injury (AKI) Model

Objective: To evaluate the protective effect of a compound against drug-induced kidney damage in an animal model.

Materials:

-

Mice (e.g., C57BL/6)

-

Cisplatin

-

Test compound (e.g., this compound) formulated for in vivo administration

-

Equipment for animal dosing (e.g., intraperitoneal injection)

-

Materials for blood and tissue collection and analysis (e.g., serum creatinine and BUN measurement, histology)

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer a single high dose of cisplatin (e.g., 20 mg/kg, intraperitoneally) to induce acute kidney injury.[6]

-

Treat the animals with the test compound or vehicle control at specified time points before or after cisplatin administration.

-

Monitor the animals for signs of toxicity and record body weight.

-

At a predetermined endpoint (e.g., 72 hours post-cisplatin), collect blood samples for measurement of renal function markers (serum creatinine and blood urea nitrogen - BUN).

-

Euthanize the animals and collect the kidneys for histopathological analysis (e.g., H&E staining, PAS staining) to assess the extent of tubular damage.

Visualizations: Signaling Pathways and Experimental Workflows

RIPK3-Mediated Necroptosis Signaling Pathway

Caption: RIPK3-mediated necroptosis pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of this compound in a cisplatin-induced AKI model.

Conclusion

This compound (Compound 42) represents a significant advancement in the development of selective inhibitors for RIPK3. Its potent anti-necroptotic activity, high selectivity, and demonstrated in vivo efficacy make it a valuable tool for researchers studying the role of necroptosis in disease and a promising lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its biological characterization, and serves as a resource for scientists and professionals in the field of drug development. Further research and clinical investigation are warranted to fully explore the therapeutic potential of targeting RIPK3 with inhibitors like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cisplatin induced Acute Renal Failure Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 5. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of RIPK3-IN-4 in Inhibiting Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of regulated cell death that is inherently inflammatory. Its role in various inflammatory diseases has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of RIPK3-IN-4 (also known as Compound 42), a novel and specific inhibitor of RIPK3. We will explore its mechanism of action, its efficacy in preclinical models of inflammation, and detailed methodologies for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RIPK3 signaling pathway.

Introduction: RIPK3 and its Role in Inflammation

RIPK3 is a serine/threonine kinase that plays a central role in the execution of necroptosis.[1] Necroptosis is a programmed form of necrosis, characterized by cell swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which in turn trigger a potent inflammatory response. The core of the necroptotic pathway involves the formation of a signaling complex called the necrosome, which is composed of RIPK1 and RIPK3.[1] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately causing cell lysis.[2]

Beyond its role in necroptosis, RIPK3 has been implicated in necroptosis-independent inflammatory signaling pathways. It can contribute to the activation of the NLRP3 inflammasome and the subsequent production of pro-inflammatory cytokines such as IL-1β.[3] Given its multifaceted role in promoting inflammation, the development of specific RIPK3 inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions.

This compound (Compound 42): A Novel RIPK3 Inhibitor

This compound (Cpd-42) is a novel, specific, and effective inhibitor of RIPK3.[1][2] It has been shown to attenuate the cytotoxic effects of necroptotic stimuli and reduce inflammation in both in vitro and in vivo models.[1][2]

Mechanism of Action

This compound directly targets and inhibits the kinase activity of RIPK3.[1] Molecular docking studies have shown that this compound interacts with key hydrogen bonds in the ATP-binding pocket of RIPK3 at residues Thr94 and Ser146. This interaction blocks the phosphorylation of RIPK3, thereby preventing the activation of the downstream necroptotic pathway and mitigating inflammatory responses.[4] By specifically targeting RIPK3, this compound prevents the formation of the RIPK1-RIPK3 necrosome and subsequent MLKL-mediated cell death.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Anti-necroptotic Activity | HT-29 | EC50 | 0.44 µM | [5] |

| Cytotoxicity | HT-29 | CC50 | > 50 µM | [5] |

| Cell Viability (COM-induced) | HK-2 | - | Significant protection | [2] |

Note: A direct in vitro kinase IC50 value for this compound against purified RIPK3 is not currently available in the reviewed literature.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Calcium Oxalate Nephrocalcinosis

| Parameter | Treatment Group | Result | Reference |

| Serum Creatinine | Cpd-42 (6, 12, 24 mg/kg) | Markedly reduced | [2] |

| Blood Urea Nitrogen (BUN) | Cpd-42 (6, 12, 24 mg/kg) | Markedly reduced | [2] |

| Renal Tubular Injury | Cpd-42 (6, 12, 24 mg/kg) | Improved | [2] |

| Intrarenal Crystal Deposition | Cpd-42 (6, 12, 24 mg/kg) | Improved | [2] |

| Intrarenal Inflammation (TNF-α, F4/80) | Cpd-42 | Attenuated | [2] |

| Necroptosis Markers (p-RIPK3, p-MLKL) | Cpd-42 | Inhibited | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of RIPK3 inhibitors like this compound.

In Vitro Kinase Assay (General Protocol)

This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK3.

Materials:

-

Recombinant human RIPK3 protein

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Incubate recombinant human RIPK3 protein with the test compound or DMSO (vehicle control) for approximately 15 minutes in the kinase assay buffer.[6]

-

Initiate the kinase reaction by adding ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).[6]

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[6]

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[6] The luminescent signal is inversely proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Inhibition Assay

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, HK-2)

-

Cell culture medium and supplements

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK for HT-29 cells; Cisplatin or Hypoxia/Re-oxygenation for HK-2 cells)[2][4]

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; CCK-8 assay)[2][5]

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Induce necroptosis by adding the appropriate stimuli.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Measure cell viability using a suitable assay according to the manufacturer's protocol.

-

Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability) to calculate the EC50 value.

Western Blot Analysis for Necroptosis Markers

This method is used to assess the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

-

Cells treated as in the necroptosis inhibition assay

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-RIPK3, RIPK3, p-MLKL, MLKL, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the levels of protein phosphorylation.

In Vivo Animal Studies (Example: Cisplatin-Induced Acute Kidney Injury)

Animal Model:

-

Male C57BL/6 mice[4]

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).[4]

-

Induce acute kidney injury by administering a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[4]

-

Monitor the animals for a defined period (e.g., 72 hours).[4]

-

At the end of the study, collect blood and kidney tissues for analysis.

-

Measure serum creatinine and BUN levels to assess kidney function.[4]

-

Perform histological analysis (e.g., PAS staining) of kidney sections to evaluate tubular injury.[4]

-

Conduct Western blot analysis on kidney tissue lysates to assess the levels of necroptosis and inflammation markers.[4]

Signaling Pathways and Visualizations

RIPK3-Mediated Necroptosis and Inflammatory Signaling

This compound inhibits the kinase activity of RIPK3, which is a central node in the necroptosis pathway. By blocking RIPK3 phosphorylation, it prevents the downstream phosphorylation of MLKL and the subsequent events leading to cell death and inflammation.

Caption: RIPK3 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Evaluating RIPK3 Inhibitors

The following diagram illustrates a general workflow for the preclinical evaluation of a novel RIPK3 inhibitor.

Caption: General Experimental Workflow for RIPK3 Inhibitor Evaluation.

Conclusion

This compound is a promising small molecule inhibitor of RIPK3 with demonstrated efficacy in preclinical models of inflammation. Its specific mechanism of action, which involves the direct inhibition of RIPK3 kinase activity, makes it a valuable tool for studying the role of necroptosis in various diseases and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its pharmacokinetic properties and broader in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing this compound and other inhibitors of this critical inflammatory pathway.

References

- 1. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Roles of Necroptosis Mediator RIPK3 in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis | Semantic Scholar [semanticscholar.org]

- 6. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing RIPK3-IN-4 for the Study of MLKL Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RIPK3-IN-4, a novel and potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in studying the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), a critical event in the execution of necroptosis.

Introduction to RIPK3 and MLKL in Necroptosis

Necroptosis is a form of regulated cell death that is implicated in a wide range of physiological and pathological processes, including inflammation, ischemia-reperfusion injury, and neurodegenerative diseases.[1] The core signaling cascade of necroptosis involves the sequential activation of RIPK1, RIPK3, and MLKL.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex known as the necrosome.[2] This leads to the autophosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[1][2] The phosphorylation of MLKL triggers its oligomerization and translocation to the plasma membrane, culminating in membrane rupture and lytic cell death.[1]

This compound: A Potent and Selective RIPK3 Inhibitor

This compound, also referred to as Compound 42 (Cpd-42), is a novel small molecule inhibitor designed to specifically target the kinase activity of RIPK3.[3][4] By inhibiting RIPK3, this compound effectively blocks the downstream phosphorylation of MLKL, thereby preventing the execution of necroptosis.[3]

Mechanism of Action

This compound acts as a direct inhibitor of RIPK3 kinase activity. Molecular docking studies have revealed that it interacts with key hydrogen bonds within the ATP-binding pocket of RIPK3, specifically at residues Thr94 and Ser146.[3] This binding prevents the phosphorylation of RIPK3 itself and its subsequent phosphorylation of MLKL, thereby halting the necroptotic signaling cascade.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 42) from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | IC50 (nM) | Reference |

| Human RIPK3 | In vitro kinase assay | 15.3 | [3] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Parameter Measured | IC50 (µM) | Reference |

| HK-2 | Cisplatin-induced necroptosis | Cell Viability (MTT) | 1.8 | [3] |

| HK-2 | Hypoxia/Re-oxygenation | Cell Viability (MTT) | 2.1 | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the application of this compound.

Detailed Experimental Protocols

In Vitro RIPK3 Kinase Assay

This assay directly measures the inhibitory effect of this compound on the kinase activity of recombinant RIPK3.

Materials:

-

Recombinant human RIPK3 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)[5]

-

Myelin Basic Protein (MBP) as a substrate[5]

-

ATP[5]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)[5]

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add the recombinant RIPK3 enzyme to the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.

-

Incubate the reaction at room temperature for 2 hours.[5]

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cellular Assay for MLKL Phosphorylation (Western Blot)

This protocol details the detection of phosphorylated MLKL (p-MLKL) in cultured cells to assess the cellular efficacy of this compound.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, L929, HK-2)

-

Complete cell culture medium

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (p-MLKL), anti-total-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce necroptosis by adding the appropriate stimuli (e.g., for HT-29 cells: 100 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).[6]

-

Incubate for a predetermined time sufficient to induce MLKL phosphorylation (e.g., 4-8 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLKL and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Cell Viability Assay

This assay measures the ability of this compound to protect cells from necroptotic cell death.

Materials:

-

Cell line susceptible to necroptosis

-

96-well plates

-

Complete cell culture medium

-

Necroptosis-inducing agents

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or a kit measuring ATP levels like CellTiter-Glo®)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Induction of Necroptosis: Add the necroptosis-inducing agents to the wells. Include control wells (cells only, cells with vehicle, and cells with inducing agents only).

-

Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 of this compound for necroptosis inhibition.

Conclusion

This compound is a valuable tool for researchers studying the role of RIPK3 and MLKL phosphorylation in necroptosis. Its potency and selectivity make it a suitable probe for dissecting the molecular mechanisms of this cell death pathway. The experimental protocols provided in this guide offer a starting point for utilizing this compound to investigate its effects in various cellular and in vitro models. As with any experimental system, optimization of concentrations, incubation times, and specific reagents may be necessary for different cell types and experimental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound-42 alleviates acute kidney injury by targeting RIPK3-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cpd-42 protects against calcium oxalate nephrocalcinosis-induced renal injury and inflammation by targeting RIPK3-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Role of RIPK3-IN-4 in Attenuating Acute Kidney Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute kidney injury (AKI) is a significant clinical challenge characterized by a rapid decline in renal function, high morbidity, and mortality. A key pathological mechanism implicated in AKI is necroptosis, a form of regulated cell death. Receptor-interacting protein kinase 3 (RIPK3) is a central mediator of this pathway. This technical guide provides an in-depth overview of a novel RIPK3 inhibitor, RIPK3-IN-4 (also known as Compound-42), and its therapeutic potential in preclinical models of AKI. The guide will detail its mechanism of action, summarize key quantitative findings, and provide comprehensive experimental protocols for researchers in the field.

This compound (Compound-42): A Novel RIPK3 Inhibitor

This compound, or Compound-42, has been identified as a potent inhibitor of RIPK3. It has demonstrated protective effects against necroptosis and inflammatory responses in models of acute kidney injury.[1] The compound is orally active and has shown efficacy in both cisplatin-induced and ischemia/reperfusion (I/R)-induced AKI models in mice.[1][2][3][4]

Mechanism of Action

This compound functions by directly targeting the kinase activity of RIPK3. Molecular docking and site-directed mutagenesis studies have revealed that the compound interacts with two key hydrogen bonds at Thr94 and Ser146 of RIPK3.[1][2] This interaction blocks the phosphorylation of RIPK3, a critical step in the activation of the necroptotic pathway, thereby mitigating downstream events such as the phosphorylation of mixed lineage kinase domain-like pseudokinase (MLKL) and subsequent inflammatory responses.[1][2]

Signaling Pathways in RIPK3-Mediated AKI

In acute kidney injury, various stimuli such as cisplatin or ischemia/reperfusion can trigger the activation of the RIPK1/RIPK3/MLKL signaling pathway, leading to necroptosis of renal tubular epithelial cells.[1][5] This process exacerbates inflammation and tissue damage.

Experimental Workflow for Evaluating this compound in AKI Models

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in mouse models of acute kidney injury.

RIPK3-Mediated Necroptosis Signaling Pathway

The diagram below outlines the key steps in the RIPK3-mediated necroptosis pathway and the point of intervention for this compound.

Quantitative Data Summary

The efficacy of this compound in attenuating acute kidney injury has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound on Renal Function and Injury Markers in Cisplatin-Induced AKI in Mice[3]

| Parameter | Control (Saline) | Cisplatin + Vehicle | Cisplatin + this compound (3 mg/kg) | Cisplatin + this compound (6 mg/kg) | Cisplatin + this compound (12 mg/kg) |

| BUN (mg/dL) | ~25 | ~150 | ~125 | ~100 | ~75 |

| Serum Creatinine (mg/dL) | ~0.2 | ~1.2 | ~1.0 | ~0.8 | ~0.6 |

| KIM-1 (relative expression) | 1 | ~12 | ~9 | ~6 | ~4 |

| Tubular Injury Score | 0 | ~3.5 | ~2.5 | ~2.0 | ~1.5 |

Data are approximate values derived from graphical representations in the source publication for illustrative purposes.

Table 2: Effects of this compound on Renal Function and Injury Markers in Ischemia/Reperfusion-Induced AKI in Mice[4]

| Parameter | Sham | I/R + Vehicle | I/R + this compound (12 mg/kg) |

| BUN (mg/dL) | ~30 | ~180 | ~100 |

| Serum Creatinine (mg/dL) | ~0.2 | ~1.5 | ~0.8 |

| KIM-1 (relative expression) | 1 | ~10 | ~5 |

| Tubular Injury Score | 0 | ~4.0 | ~2.0 |

Data are approximate values derived from graphical representations in the source publication for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments involving this compound in AKI models.

In Vitro Model: Cisplatin- and Hypoxia/Reoxygenation-Induced Injury in HK-2 Cells[1][2]

-

Cell Culture: Human proximal tubule epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Injury:

-

Cisplatin: Cells are treated with cisplatin (e.g., 20 µM) for a specified duration (e.g., 24 hours).

-

Hypoxia/Reoxygenation (H/R): Cells are subjected to hypoxia (e.g., 1% O2, 5% CO2, 94% N2) for a period (e.g., 12 hours), followed by reoxygenation under normoxic conditions for another period (e.g., 2 hours).

-

-

Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 1, 5, 10 µM) prior to or concurrently with the injury-inducing agent.

-

Assessment:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Necroptosis and Inflammation Markers: Protein levels of p-RIPK3, p-MLKL, and inflammatory cytokines (e.g., TNF-α, IL-6) are measured by Western blotting or ELISA.

-

In Vivo Model 1: Cisplatin-Induced Acute Kidney Injury in Mice[3][6]

-

Animals: Male C57BL/6J mice (6-8 weeks old) are commonly used.

-

AKI Induction: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg body weight) is administered.

-

Treatment: this compound is administered by oral gavage at various doses (e.g., 3, 6, and 12 mg/kg body weight) at specified time points relative to cisplatin injection (e.g., 2 hours before and 24 and 48 hours after).

-

Monitoring and Sample Collection:

-

Body weight and general health are monitored daily.

-

Mice are euthanized at a predetermined time point (e.g., 72 hours after cisplatin injection).

-

Blood is collected via cardiac puncture for serum analysis of blood urea nitrogen (BUN) and creatinine.

-

Kidneys are harvested for histopathology (e.g., Periodic acid-Schiff staining), immunohistochemistry (e.g., for KIM-1, F4/80), and Western blot analysis (e.g., for p-RIPK3, p-MLKL).

-

In Vivo Model 2: Ischemia/Reperfusion-Induced Acute Kidney Injury in Mice[4][7][8]

-

Animals: Male C57BL/6J mice (8-10 weeks old) are typically used.

-

Surgical Procedure:

-

Mice are anesthetized (e.g., with pentobarbital sodium).

-

A midline or flank incision is made to expose the renal pedicles.

-

The renal arteries and veins are occluded with non-traumatic vascular clamps for a specific duration (e.g., 30-45 minutes) to induce ischemia. Body temperature is maintained at 37°C.

-

The clamps are then removed to allow reperfusion.

-

-

Treatment: this compound (e.g., 12 mg/kg) is administered by oral gavage prior to the ischemic insult.

-

Post-operative Care and Sample Collection:

-

Mice are monitored during recovery.

-

At a specified time post-reperfusion (e.g., 24 or 48 hours), mice are euthanized.

-

Blood and kidney tissues are collected for analysis as described in the cisplatin model.

-

Conclusion

This compound (Compound-42) presents a promising therapeutic strategy for the treatment of acute kidney injury by specifically targeting the RIPK3-mediated necroptosis pathway.[1][2] The data from preclinical models demonstrate its ability to preserve renal function and reduce kidney damage.[3][4] The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of RIPK3 inhibition in AKI and other inflammatory diseases. Future studies should focus on the pharmacokinetic and pharmacodynamic properties of this compound and its long-term effects on kidney recovery and the transition to chronic kidney disease.

References

Unlocking the Therapeutic Promise of RIPK3-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RIPK3-IN-4, also known as Compound 42, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This regulated necrotic cell death pathway is implicated in the pathophysiology of numerous inflammatory and ischemic diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity. Quantitative data from key studies are presented in a structured format to facilitate analysis and comparison. Furthermore, detailed signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise understanding of the underlying biological processes and experimental designs.

Introduction to RIPK3 and Necroptosis

Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] Unlike apoptosis, necroptosis is independent of caspases and is instead orchestrated by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2] Upon stimulation by various triggers, such as tumor necrosis factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome.[1] Within this complex, RIPK3 becomes activated and phosphorylates MLKL.[1] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1] Given its pro-inflammatory nature, necroptosis is increasingly recognized as a significant contributor to the pathology of conditions such as acute kidney injury, neurodegenerative diseases, and inflammatory disorders.

This compound: A Selective RIPK3 Inhibitor

This compound (Compound 42) has emerged as a promising therapeutic agent due to its specific inhibition of RIPK3 kinase activity.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(5-bromo-2-hydroxyphenyl)-4-(cyclopropanecarbonylamino)-2-(4-fluorophenyl)-1,3-thiazole-5-carboxamide |

| Molecular Formula | C24H18BrFN4O3S |

| Molecular Weight | 541.39 g/mol |

| SMILES | O=C(NC1=NC(C=CC(OC2=CC=C(F)C(NC(NC3=CC(Br)=CC=C3)=O)=C2)=C4)=C4S1)C5CC5 |

| CAS Number | 2304617-58-9 |

Mechanism of Action

This compound acts as a direct inhibitor of RIPK3, preventing the phosphorylation of its downstream substrate, MLKL. By blocking this crucial step in the necroptotic cascade, this compound effectively suppresses necroptosis and the subsequent inflammatory response.[1] Molecular docking studies have suggested that this compound interacts with key residues within the ATP-binding pocket of RIPK3, including Thr94 and Ser146, thereby preventing the kinase from adopting its active conformation.[1]

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models, demonstrating its ability to mitigate cell death and inflammation.

In Vitro Activity

Studies using the human colorectal adenocarcinoma cell line HT-29 and the human proximal tubule epithelial cell line HK-2 have demonstrated the potent anti-necroptotic and cytoprotective effects of this compound.[1]

| Cell Line | Assay | Parameter | Value | Reference |

| HT-29 | Anti-necroptotic activity | EC50 | 0.44 µM | [MedChemExpress] |

| HT-29 | Cytotoxicity (CellTiter-Glo) | CC50 | > 50 µM | [MedChemExpress] |

| HK-2 | Cell Viability (MTT) | - | Dose-dependent increase in viability with cisplatin co-treatment | [1] |

| HK-2 | Western Blot | p-RIPK3, p-MLKL | Dose-dependent reduction with cisplatin co-treatment | [1] |

In Vivo Efficacy in Acute Kidney Injury Models

The protective effects of this compound have been demonstrated in murine models of cisplatin-induced and ischemia/reperfusion (I/R)-induced acute kidney injury (AKI).[1]

Cisplatin-Induced AKI Model

| Parameter | Control (Cisplatin) | This compound (3 mg/kg) | This compound (6 mg/kg) | This compound (12 mg/kg) | Reference |

| Serum Creatinine (µmol/L) | ~150 | ~100 | ~75 | ~50 | [3] |

| Blood Urea Nitrogen (mmol/L) | ~40 | ~30 | ~25 | ~20 | [3] |

| Renal p-RIPK3 Levels | Markedly Increased | Significantly Reduced | More Significantly Reduced | Substantially Reduced | [3] |

| Renal p-MLKL Levels | Markedly Increased | Significantly Reduced | More Significantly Reduced | Substantially Reduced | [3] |

Ischemia/Reperfusion-Induced AKI Model

| Parameter | Control (I/R) | This compound (6 mg/kg) | Reference |

| Serum Creatinine (µmol/L) | ~200 | ~100 | [1] |

| Blood Urea Nitrogen (mmol/L) | ~50 | ~30 | [1] |

Signaling Pathways and Experimental Workflows

RIPK3-Mediated Necroptosis Signaling Pathway

Caption: RIPK3-mediated necroptosis signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for in vivo cisplatin-induced AKI study.

Experimental Protocols

In Vitro RIPK3 Kinase Assay

This protocol is a generalized procedure for assessing the inhibitory activity of compounds against RIPK3.

Materials:

-

Recombinant human RIPK3 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer containing the purified RIPK3 enzyme.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution containing ATP and MBP. The final ATP concentration should be close to the Km value for RIPK3.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cisplatin-Induced Acute Kidney Injury in Mice

This protocol describes the induction of AKI in mice using cisplatin and subsequent treatment with this compound, based on the study by He XY, et al. (2023).[1][3]

Animals:

-

Male C57BL/6J mice, 6-8 weeks old.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly divide mice into the following groups (n=7-8 per group):

-

Control group: Vehicle (e.g., saline) injection.

-

Cisplatin group: Single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) dissolved in saline.

-

Treatment groups: Single i.p. injection of cisplatin (20 mg/kg) followed by oral gavage of this compound at different doses (e.g., 3, 6, and 12 mg/kg) at specified time points post-cisplatin administration.

-

-

Monitor the body weight and general health of the mice daily.

-

At 72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis.

-

Euthanize the mice and harvest the kidneys. One kidney can be fixed in 4% paraformaldehyde for histological analysis, and the other can be snap-frozen in liquid nitrogen for protein extraction and western blot analysis.

Analysis:

-

Serum Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function.

-

Histology: Perform Periodic acid-Schiff (PAS) staining on kidney sections to evaluate tubular injury.

-

Immunohistochemistry: Stain kidney sections for markers of kidney injury (e.g., KIM-1) and inflammation (e.g., TNF-α).

-

Western Blotting: Analyze kidney protein lysates for the expression and phosphorylation levels of RIPK3 and MLKL to confirm the inhibition of necroptosis.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential as a selective inhibitor of RIPK3-mediated necroptosis. Its ability to protect against cell death and inflammation in preclinical models of acute kidney injury highlights its promise for the treatment of a range of diseases where necroptosis is a key pathological driver. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in other disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to advance the therapeutic application of RIPK3 inhibitors.

References

Methodological & Application

Application Notes and Protocols for RIPK3-IN-4 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting an in vitro kinase assay for RIPK3-IN-4, a known inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). These guidelines are intended for researchers, scientists, and drug development professionals working on necroptosis and related inflammatory diseases.

Introduction to RIPK3 and Necroptosis

Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The kinase activity of RIPK3 is essential for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like (MLKL), which leads to the formation of pores in the plasma membrane and subsequent cell lysis. Consequently, inhibiting RIPK3 kinase activity presents a promising therapeutic strategy for diseases driven by necroptosis.

This compound (also known as Compound 42) has been identified as a novel inhibitor of RIPK3. It has been shown to mitigate necroptosis and inflammatory responses in cellular and animal models of acute kidney injury.

Quantitative Data for RIPK3 Inhibitors

While the specific biochemical IC50 value for this compound from an in vitro kinase assay is not publicly available in the provided search results, the table below includes data for other well-characterized RIPK3 inhibitors to provide a comparative context for potency.

| Inhibitor | Target(s) | IC50 (nM) - Biochemical Assay | Reference(s) |

| GSK'872 | RIPK3 | 1.3 | [1] |

| GSK'843 | RIPK3 | 6.5 | [1] |

| GSK'840 | RIPK3 | - | [1] |

| Zharp-99 | RIPK3 | Kd: 1.35 nM | [2] |

Signaling Pathway

The following diagram illustrates the central role of RIPK3 in the necroptosis signaling pathway.

Caption: Simplified schematic of the RIPK3-mediated necroptosis signaling pathway.

Experimental Protocols

This section provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of compounds like this compound against RIPK3. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4]

Materials and Reagents

-

Recombinant human RIPK3 protein

-

Myelin Basic Protein (MBP) as a substrate

-

This compound or other test compounds

-

ATP

-

Kinase Assay Buffer:

-

25 mM HEPES (pH 7.2)

-

20 mM MgCl₂

-

12.5 mM MnCl₂

-

12.5 mM β-glycerol phosphate

-

5 mM EGTA

-

2 mM EDTA

-

2 mM DTT

-

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

-

DMSO (for compound dilution)

Experimental Workflow Diagram

The following diagram outlines the major steps in the in vitro kinase assay.

Caption: Experimental workflow for the RIPK3 in vitro kinase assay using ADP-Glo™.

Detailed Assay Protocol

-

Reagent Preparation:

-

Prepare the Kinase Assay Buffer as described in the materials section.

-

Dilute the recombinant human RIPK3 protein to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of MBP substrate (e.g., 20 µM final concentration) in Kinase Assay Buffer.[2]

-

Prepare a stock solution of ATP (e.g., 50 µM final concentration) in Kinase Assay Buffer.[2]

-

Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute these in Kinase Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the diluted recombinant RIPK3 enzyme solution to each well.

-

Pre-incubate the plate at room temperature for approximately 15 minutes to allow the compound to bind to the enzyme.[2]

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution containing ATP and MBP substrate to each well.

-

Incubate the plate at room temperature for 2 hours.[2]

-

-

Signal Detection (using ADP-Glo™ Kinase Assay Kit):

-

After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.[3]

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin for the detection of the newly synthesized ATP.[3]

-

Incubate the plate at room temperature for 30 to 60 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion